molecular formula C8H9NO B154401 1-(2-Methylpyridin-3-yl)ethanone CAS No. 1721-12-6

1-(2-Methylpyridin-3-yl)ethanone

Cat. No.: B154401
CAS No.: 1721-12-6
M. Wt: 135.16 g/mol
InChI Key: NNBYTRDSKTZTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpyridin-3-yl)ethanone (CAS 1721-12-6) is a valuable chemical intermediate in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol, is characterized by its pyridine-based structure, which is a common pharmacophore in active molecules . It is typically supplied as a light yellow to brown liquid or low-melting solid (Melting Point: 30-31°C) and should be stored sealed in a dry environment at room temperature . Its primary research value lies in its role as a key building block for the synthesis of pharmaceuticals, particularly in the development of nicotinic acetylcholine receptor modulators . As such, it serves as a critical precursor in the production of drugs targeting neurological disorders, including Alzheimer's and Parkinson's diseases . Furthermore, its reactive ketone functional group allows for easy modification in various organic reactions, making it a versatile scaffold for the creation of compound libraries in drug discovery efforts . Beyond pharmaceuticals, this pyridine derivative is also employed in agrochemical research for the creation of novel pesticides, as the pyridine structure often enhances biological activity . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-8(7(2)10)4-3-5-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBYTRDSKTZTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449091
Record name 1-(2-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-12-6
Record name 1-(2-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 1 2 Methylpyridin 3 Yl Ethanone

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular formula for 1-(2-Methylpyridin-3-yl)ethanone is C₈H₉NO. uni.luepa.gov This gives it an average molecular mass of approximately 135.166 g/mol and a precise monoisotopic mass of 135.068414 g/mol . uni.luepa.gov

In mass spectrometric analysis, the compound can be ionized to form various adducts. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for several common adducts. uni.lu These predictions are valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 136.07570 124.9
[M+Na]⁺ 158.05764 133.8
[M-H]⁻ 134.06114 127.7
[M+NH₄]⁺ 153.10224 145.7
[M+K]⁺ 174.03158 132.5

While detailed experimental fragmentation data for this compound is not extensively documented in the searched literature, the fragmentation pattern can be predicted based on its structure and data from its isomers, such as 3-Acetyl-6-methylpyridine. For the isomer 3-Acetyl-6-methylpyridine, the most abundant fragment ion (base peak) in its GC-MS spectrum is observed at an m/z of 120. nih.gov This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion [M]⁺ (m/z 135), followed by the loss of a hydrogen atom, or more likely, the loss of the entire acetyl group followed by rearrangement. A primary fragmentation pathway for this compound would likely involve the cleavage of the bond between the carbonyl carbon and the pyridine (B92270) ring, leading to the formation of a pyridinyl cation and an acetyl radical, or the loss of the methyl group from the acetyl moiety (a loss of 15 amu) to form a [M-15]⁺ ion.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal lattice.

Although related compounds are known to be crystalline solids, specific experimental X-ray crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not available in the reviewed scientific literature. google.com However, based on its molecular structure, several types of intermolecular interactions would be expected to govern its packing in the solid state. These likely include:

C—H···O Hydrogen Bonds: Weak hydrogen bonds could form between the hydrogen atoms of the methyl group or the pyridine ring and the oxygen atom of the acetyl group of a neighboring molecule.

π-π Stacking: The aromatic pyridine rings could participate in π-π stacking interactions, a common feature in the crystal structures of pyridine-containing compounds that contributes to crystal stability.

These interactions collectively define the supramolecular architecture of the compound in its solid form.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic structure of molecules. These techniques probe the transitions between different electronic energy levels.

Specific experimental UV-Vis absorption or fluorescence emission spectra for this compound are not detailed in the available literature. However, the presence of both a pyridine ring and a carbonyl group (acetyl group) as chromophores allows for predictions about its electronic absorption properties. The molecule is expected to exhibit characteristic absorption bands in the UV region arising from:

π→π* transitions: These transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine system.

n→π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally weaker than π→π* transitions.

For the related compound 3-Acetylpyridine, UV-Vis spectra are available, confirming that this class of compounds absorbs in the ultraviolet range. nih.govspectrabase.com The potential for fluorescence is less certain without experimental data. Many pyridine derivatives are only weakly fluorescent or non-fluorescent at room temperature in solution due to efficient non-radiative decay processes from the excited state. The intrinsic photophysical properties, including fluorescence, are highly dependent on the molecular environment and structure. scholaris.ca

Chemical Reactivity and Transformation Pathways of 1 2 Methylpyridin 3 Yl Ethanone

Reactivity of the Carbonyl Group

The acetyl group is a key functional moiety in 1-(2-Methylpyridin-3-yl)ethanone, and its carbonyl carbon is a primary site for various chemical transformations, including reduction, oxidation, and nucleophilic addition.

Reduction Reactions of the Ketone Moiety

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 1-(2-Methylpyridin-3-yl)ethanol. This transformation is a cornerstone of organic synthesis, typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, known for its selectivity in reducing aldehydes and ketones without affecting less reactive functional groups. The reduction of related pyridyl ketones and esters using a sodium borohydride-methanol system is well-documented, highlighting a reliable pathway for this conversion. researchgate.net The reaction proceeds via the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon.

Table 1: Reduction of this compound

ReactantReagent(s)SolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol (MeOH)1-(2-Methylpyridin-3-yl)ethanol

Oxidation Reactions of the Ketone Moiety

The oxidation of the ketone in this compound can be accomplished through the Baeyer-Villiger oxidation, a reaction that converts a ketone into an ester. This process involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. The reaction mechanism involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxyacid.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the adjacent groups. The general order of migration preference is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of this compound, the competition is between the 2-methylpyridin-3-yl group (an aryl group) and the methyl group. Based on established migratory aptitudes, the pyridyl group is expected to migrate preferentially over the methyl group. This would result in the formation of 2-methylpyridin-3-yl acetate (B1210297).

Table 2: Predicted Outcome of Baeyer-Villiger Oxidation

ReactantReagent(s)Predicted Major ProductPredicted Minor Product
This compoundm-CPBA2-Methylpyridin-3-yl acetateMethyl 2-methylnicotinate

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and functional group interconversion.

One of the most common nucleophilic addition reactions involves organometallic reagents, such as Grignard reagents (R-MgBr). For instance, the addition of methylmagnesium bromide to the ketone would yield 2-(2-methylpyridin-3-yl)propan-2-ol (B8740141) after an aqueous workup. Similarly, Wittig reagents (phospohorus ylides) can be used to convert the carbonyl group into an alkene. Reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 3-(prop-1-en-2-yl)-2-methylpyridine. These reactions demonstrate the utility of the acetyl group as a handle for further molecular elaboration.

Transformations Involving the Pyridine (B92270) Heterocycle

The pyridine ring in this compound possesses its own distinct reactivity, primarily centered on the basicity of the nitrogen atom and the electronic nature of the aromatic ring.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine itself is an electron-deficient heterocycle, which makes it significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). youtube.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. When substitution does occur, it is highly selective for the meta-position (C-3 and C-5) due to the unfavorable placement of a positive charge on the nitrogen in the intermediates for ortho or para attack.

In this compound, the situation is more complex due to the presence of two substituents: an activating methyl group at C-2 and a deactivating acetyl group at C-3.

The methyl group is an activating, ortho- and para-directing group. It would direct incoming electrophiles to positions 4 and 6.

The acetyl group is a deactivating, meta-directing group. It would direct incoming electrophiles to position 5.

The strong deactivating effect of both the ring nitrogen and the acetyl group suggests that harsh reaction conditions would be required for any substitution. The most likely position for substitution would be C-5, which is meta to the acetyl group and avoids the deactivation at C-4 and C-6 caused by the ring nitrogen. A reaction such as nitration with fuming nitric and sulfuric acid would be expected to yield 1-(5-nitro-2-methylpyridin-3-yl)ethanone, albeit likely in low yield.

N-Alkylation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to readily react with alkylating agents. This reaction, known as N-alkylation or quaternization, forms a positively charged pyridinium (B92312) salt. Common alkylating agents include alkyl halides such as methyl iodide or ethyl bromide. The reaction of this compound with an alkyl halide, for example, methyl iodide, would result in the formation of 3-acetyl-1,2-dimethylpyridinium iodide. Studies on the quaternization of the closely related 2-methylpyridine (B31789) show that the reaction proceeds efficiently, although steric hindrance from the adjacent methyl group can slightly reduce the reaction rate compared to unhindered pyridines. nih.gov

Table 3: N-Alkylation of this compound

ReactantReagentSolventProduct
This compoundMethyl Iodide (CH₃I)Acetonitrile or solvent-free3-Acetyl-1,2-dimethylpyridinium iodide

Derivatization Strategies for Functional Group Interconversion

The carbonyl group of this compound is a prime site for derivatization, enabling its conversion into other important functional groups.

The ketone functionality readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes, and with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are fundamental in synthetic organic chemistry for the introduction of new functionalities and for the construction of more complex molecular architectures. For instance, the reaction of a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding oxime, (Z)-1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone oxime. chemicalbook.com This transformation is a key step in the synthesis of various biologically active molecules. Similarly, deuterated oxime derivatives can be prepared for use as internal standards in analytical studies. lgcstandards.com

Table 1: Examples of Oxime and Hydrazone Formation

ReactantReagentProduct
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneHydroxylamine(Z)-1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone oxime chemicalbook.com

This table illustrates a representative derivatization reaction. The specific substrate shown is a derivative of the primary compound of interest.

Beyond oxime and hydrazone formation, the ketone group of this compound and its analogs can participate in various other condensation reactions. These reactions are crucial for building larger molecular frameworks. For example, the related compound 1-(6-methylpyridin-3-yl)ethanone is a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. google.comgoogle.compatsnap.com The synthesis involves the condensation of 1-(6-methylpyridin-3-yl)ethanone with other molecules to construct the final drug substance. google.comgoogle.compatsnap.com

Exploration of C-H Activation and Direct Functionalization Methodologies

Modern synthetic methods are increasingly focusing on the direct functionalization of C-H bonds to improve atom economy and reduce synthetic steps. While specific examples of C-H activation directly on this compound are not extensively detailed in the provided search results, the broader context of pyridine chemistry suggests that both the pyridine ring and the methyl group are potential sites for such transformations. Palladium-catalyzed cross-coupling reactions, a form of C-H activation/functionalization, are employed in the synthesis of derivatives of the closely related 1-(6-methylpyridin-3-yl)ethanone. google.comgoogle.com These processes often utilize specialized ligands like Xantphos to facilitate the coupling of the pyridine-containing fragment with other organic molecules. google.comgoogle.com

Computational Chemistry and Theoretical Investigations of 1 2 Methylpyridin 3 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. Typically, studies employ functionals like B3LYP in conjunction with basis sets such as 6-31G* or cc-pVDZ to find the lowest energy conformation of a molecule. This process of geometry optimization provides crucial data, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule in its ground state. However, specific studies detailing these optimized geometrical parameters for 1-(2-Methylpyridin-3-yl)ethanone are absent from the current body of scientific literature.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Beyond DFT, other methods are employed for conformational analysis. Ab initio methods, while computationally intensive, offer a highly accurate, convergent path towards the exact solution of the Schrödinger equation. Semi-empirical methods, which use parameters derived from experimental data, provide a faster, albeit less precise, approach suitable for exploring the complex potential energy surfaces of larger molecules. These methods are instrumental in identifying different stable conformers and the energy barriers between them. A conformational analysis of this compound using these techniques would provide insight into its structural flexibility, but such a study has not been published.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These theoretical spectra aid in the assignment of experimental peaks to specific vibrational modes within the molecule. For this compound, a lack of dedicated computational studies means that predicted spectroscopic data tables are not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The electronic properties of a molecule are deeply connected to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. While the conceptual framework for this analysis is robust, the specific HOMO-LUMO energy values and associated reactivity indices for this compound have not been reported.

Investigation of Non-Covalent Interactions and Intermolecular Hydrogen Bonding Networks

In the solid state, the arrangement of molecules within a crystal lattice is governed by non-covalent interactions, including hydrogen bonds and π-π stacking. Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. Understanding these interactions is crucial for predicting crystal packing and material properties. An analysis of the crystal structure of this compound would be necessary to perform such an investigation, but this information is not currently available.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations provide a window into the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can reveal information about conformational flexibility, the stability of different conformers, and the dynamics of intermolecular interactions. This powerful technique could illuminate the behavior of this compound in various environments, but no such simulations have been documented in the literature.

Computational Mechanistic Studies of Reactions Involving this compound

A thorough search of scientific databases and chemical literature reveals a lack of computational mechanistic studies for reactions involving this compound. While the compound is known as a synthetic intermediate, for instance in the synthesis of pharmaceuticals, the detailed step-by-step mechanisms of its reactions, as elucidated by computational methods like Density Functional Theory (DFT), have not been published. Such studies would provide valuable insights into the transition states, activation energies, and reaction pathways, which are crucial for optimizing reaction conditions and understanding the underlying chemical reactivity.

Applications As a Chemical Intermediate and Building Block in Advanced Synthetic Endeavors

Strategic Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The utility of 1-(2-Methylpyridin-3-yl)ethanone as a strategic precursor is most prominently noted in the synthesis of fused heterocyclic systems. N-Heterocyclic scaffolds are of significant interest to medicinal chemists due to their wide spectrum of biological activities. One such example is its application in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives.

Specifically, this compound can be utilized in the synthesis of 1-(2-methyl-H-imidazo[1,2-a]pyridin-3-yl)ethanone. This transformation is achieved via a reaction pathway involving an α-chloro-β-diketone intermediate. The imidazo[1,2-a]pyridine scaffold is a prevalent structure in many biologically active compounds. The synthesis of such derivatives from readily available starting materials like this compound highlights its importance as a foundational building block in medicinal chemistry research.

Table 1: Synthesis of Heterocyclic Frameworks from this compound

Starting Material Reagents and Conditions Product Heterocyclic Core

Utility in the Construction of Complex Organic Molecules

While the primary documented use of this compound is in the synthesis of heterocyclic compounds, its potential as a building block for more complex organic molecules is an area of interest. The presence of both a nucleophilic nitrogen atom and reactive acetyl and methyl groups allows for a variety of chemical transformations. These functional groups can be manipulated to build larger, more intricate molecular structures.

However, based on currently available scientific literature, the specific application of this compound in the total synthesis of complex natural products or other large organic molecules is not extensively documented. Its role appears to be more concentrated on the generation of functionalized heterocyclic cores that can then be incorporated into larger molecular designs.

Role in the Design and Synthesis of Coordination Ligands for Metal Complexes

The pyridine (B92270) nitrogen atom in this compound and its derivatives can act as a coordination site for metal ions. This property makes it a potential building block for the design and synthesis of novel ligands for metal complexes. The acetyl group can be further functionalized, for instance, by conversion to an imine or other chelating groups, to create multidentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals.

Despite this potential, there is a lack of specific examples in the current scientific literature detailing the synthesis of coordination ligands directly from this compound and their subsequent complexation with metal ions. Research in this area is not as developed as for other pyridine-containing ligands.

Application in the Preparation of Chemical Probes for Biological or Material Science Research

Chemical probes are essential tools for studying biological processes and material properties. The development of novel probes often relies on the synthesis of molecules with specific functionalities, such as fluorescent tags or reactive groups. While substituted pyridines are components of some chemical probes, the direct application of this compound in the preparation of such probes for biological or material science research is not well-documented in the available literature. Its potential in this area remains largely unexplored.

Contribution to Methodological Advancements in Synthetic Organic Chemistry

The study of the reactivity of compounds like this compound can lead to the development of new synthetic methodologies. The unique electronic and steric properties of this molecule could make it a suitable substrate for novel catalytic reactions or multicomponent reactions. However, at present, there are no significant reports in the scientific literature that highlight this compound as a key compound in the development of new synthetic organic chemistry methods.

Emerging Research Perspectives and Unexplored Avenues for 1 2 Methylpyridin 3 Yl Ethanone Research

Development of Asymmetric Synthetic Routes to Chiral Derivatives

While much of the existing research has focused on the synthesis of achiral 1-(2-Methylpyridin-3-yl)ethanone, there is a growing interest in the development of asymmetric synthetic routes to produce chiral derivatives. These chiral molecules, with their specific three-dimensional arrangements, are of particular importance in the pharmaceutical and agrochemical industries, where biological activity is often highly dependent on stereochemistry.

Current research is exploring the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions involving the acetyl group of this compound. For instance, the development of new chiral polyamine templates is a step towards creating active site analogues of enzymes that could catalyze stereoselective transformations. thieme-connect.de The goal is to achieve high enantiomeric excess, ensuring that the desired stereoisomer is produced in much greater quantities than its mirror image.

Table 1: Potential Asymmetric Transformations of this compound

TransformationPotential Chiral Product
Asymmetric reduction of the ketoneChiral 1-(2-Methylpyridin-3-yl)ethanol
Asymmetric aldol (B89426) additionChiral β-hydroxy ketones
Asymmetric α-functionalizationChiral α-substituted derivatives

The successful development of these asymmetric routes would significantly expand the utility of this compound as a building block for complex, stereochemically defined molecules.

Investigation of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique and powerful methods for chemical synthesis, often providing access to reactive intermediates and reaction pathways that are not achievable through traditional thermal methods. The application of these techniques to this compound is a largely unexplored but potentially fruitful area of research.

Photochemical transformations could involve the excitation of the carbonyl group or the pyridine (B92270) ring, leading to a variety of possible reactions, including cycloadditions, rearrangements, and radical reactions. For instance, photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to the methylation or other functionalization of the pyridine ring could lead to novel derivatives. researchgate.net

Electrochemical methods, on the other hand, can be used to selectively oxidize or reduce the molecule. The reduction of the acetyl group to an alcohol or the coupling of two molecules are just a couple of the possibilities. These methods are often considered "green" as they use electricity as a reagent, minimizing the use of chemical oxidants or reductants.

Application of Flow Chemistry Techniques for Continuous Synthesis

The shift from batch to continuous manufacturing is a major trend in the chemical industry, driven by the desire for improved safety, efficiency, and consistency. Flow chemistry, where reagents are continuously pumped through a reactor, is at the forefront of this transition.

The synthesis of 2-methylpyridines, a class of compounds to which this compound belongs, has been successfully demonstrated using flow chemistry. nih.govresearchgate.net These methods offer several advantages over traditional batch processes, including shorter reaction times, increased safety due to the small reaction volumes, and reduced waste. nih.govresearchgate.net For example, a continuous flow method for the α-methylation of pyridines using a packed-bed reactor with Raney® nickel has been developed, showcasing the potential for greener and more efficient synthesis. nih.govresearchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis of 2-Methylpyridines

ParameterBatch ProcessingFlow Chemistry
Reaction TimeTypically hoursCan be significantly shorter
SafetyHigher risk with large volumesIncreased safety with small volumes
Work-upOften requiredMay be minimized or eliminated
Waste GenerationCan be significantReduced waste

The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more sustainable and cost-effective manufacturing processes.

Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are invaluable tools in this regard. birmingham.ac.uk

Techniques such as Raman spectroscopy and synchrotron X-ray diffraction can provide detailed information about the formation of intermediates, the consumption of reactants, and the formation of products, all without the need to take samples from the reaction mixture. birmingham.ac.uk This time-resolved data is essential for elucidating complex reaction pathways and for developing accurate kinetic models. birmingham.ac.uk

For the synthesis of this compound, in-situ monitoring could be used to study the kinetics of the various synthetic routes, identify potential side reactions, and optimize reaction conditions to maximize yield and selectivity. researchgate.net This approach is particularly powerful when combined with flow chemistry, as it allows for the rapid screening of a wide range of reaction parameters.

Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Modeling

The combination of experimental synthesis with advanced computational modeling represents a powerful synergistic approach to chemical research. Computational chemistry, using methods such as density functional theory (DFT), can be used to predict the properties of molecules, model reaction pathways, and understand the factors that control reactivity and selectivity. researchgate.net

For this compound, computational modeling could be used to:

Predict the spectroscopic properties of the molecule and its derivatives. uni.lu

Investigate the mechanisms of different synthetic reactions.

Design new catalysts for asymmetric synthesis.

Predict the reactivity of the molecule in photochemical and electrochemical transformations.

By providing insights that are often difficult to obtain through experiments alone, computational modeling can guide the design of new experiments and accelerate the discovery of novel and efficient synthetic methods. The integration of experimental and computational approaches holds great promise for advancing the chemistry of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylpyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Methylpyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.